molecular formula C11H9ClO4S B12439062 3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid CAS No. 926210-53-9

3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid

Cat. No.: B12439062
CAS No.: 926210-53-9
M. Wt: 272.70 g/mol
InChI Key: KLSQLDOFONCIEG-UHFFFAOYSA-N
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Description

3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H9ClO4S. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid typically involves the chlorination of 5,7-dimethoxy-1-benzothiophene-2-carboxylic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar chlorination processes are scaled up for industrial synthesis, with considerations for reaction efficiency, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chlorine and methoxy groups may play a role in its binding affinity and specificity .

Properties

CAS No.

926210-53-9

Molecular Formula

C11H9ClO4S

Molecular Weight

272.70 g/mol

IUPAC Name

3-chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C11H9ClO4S/c1-15-5-3-6-8(12)10(11(13)14)17-9(6)7(4-5)16-2/h3-4H,1-2H3,(H,13,14)

InChI Key

KLSQLDOFONCIEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)SC(=C2Cl)C(=O)O

Origin of Product

United States

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